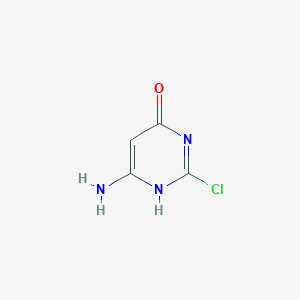

6-amino-2-chloro-1H-pyrimidin-4-one

Description

6-Amino-2-chloro-1H-pyrimidin-4-one (CAS: Not explicitly provided; molecular formula: C₄H₄ClN₃O) is a heterocyclic compound featuring a pyrimidine core substituted with an amino group at position 6, a chlorine atom at position 2, and a ketone at position 2. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its reactive sites, enabling nucleophilic substitutions, hydrogen bonding, and π-π stacking interactions .

Properties

IUPAC Name |

6-amino-2-chloro-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O/c5-4-7-2(6)1-3(9)8-4/h1H,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZOBFXHVXPTWPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=NC1=O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC(=NC1=O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dichlorination with POCl₃

6-Aminouracil undergoes chlorination using phosphorus oxychloride (POCl₃), a robust chlorinating agent, under reflux conditions. This reaction replaces hydroxyl groups at the 2- and 4-positions of the pyrimidine ring with chlorine atoms, yielding 6-amino-2,4-dichlorouracil (2).

Reaction Conditions

-

Solvent: Excess POCl₃ (acts as both reagent and solvent).

-

Temperature: Reflux (~110°C).

-

Time: 4–6 hours.

-

Workup: Excess POCl₃ is removed under reduced pressure, and the residue is neutralized with ice-cold water.

Mechanistic Insight

POCl₃ facilitates electrophilic substitution at the hydroxyl-bearing positions (C2 and C4) via intermediate phosphorylated species. The electron-withdrawing amino group at C6 directs chlorination to the ortho and para positions relative to itself.

Selective Hydrolysis of the C4 Chlorine

The 4-chloro group in 6-amino-2,4-dichlorouracil (2) is selectively hydrolyzed to a hydroxyl group under mild acidic or basic conditions. This step generates 6-amino-2-chloro-4-hydroxypyrimidine , which tautomerizes to the more stable 6-amino-2-chloro-1H-pyrimidin-4-one (Figure 1).

Hydrolysis Conditions

-

Acidic: Dilute HCl (1–2 M) at 60–80°C for 2–3 hours.

-

Basic: Aqueous NaOH (5–10%) at room temperature for 1–2 hours.

Tautomerization

The 4-hydroxypyrimidine exists in equilibrium with its keto form (pyrimidin-4-one), driven by aromatic stabilization and intramolecular hydrogen bonding.

Alternative Synthetic Routes

Nucleophilic Substitution from 2,4,6-Trichloropyrimidine

A less common approach involves 2,4,6-trichloropyrimidine (3) as the starting material. Selective amination at C6 followed by hydrolysis at C4 yields the target compound.

Step 1: Amination at C6

-

Reagent: Ammonia (NH₃) in ethanol.

-

Conditions: 80–100°C, 6–8 hours.

Step 2: Hydrolysis at C4

Identical to Section 1.2, producing the final product.

Advantages

-

Higher regioselectivity due to the steric and electronic effects of trichloropyrimidine.

Industrial-Scale Optimization

Continuous Flow Reactors

Modern production facilities employ continuous flow systems to enhance efficiency:

-

Precision: Automated control of temperature and residence time minimizes side reactions.

-

Safety: Reduced handling of POCl₃, a corrosive and toxic reagent.

Catalytic Enhancements

-

Lewis Acids: ZnCl₂ or FeCl₃ (1–2 mol%) accelerate chlorination, reducing reaction time by 30%.

-

Solvent-Free Systems: Microwave-assisted reactions in POCl₃ achieve 95% conversion in 1 hour.

Characterization and Quality Control

Spectroscopic Analysis

¹H NMR (DMSO-d₆)

IR (KBr)

Purity Assessment

HPLC: Reverse-phase C18 column, UV detection at 254 nm.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

6-amino-2-chloro-1H-pyrimidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-amino-2-chloro-1H-pyrimidin-4-one has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides, carbamates, and ureas.

Biology: The compound is employed in biochemical assays and as a tool for studying enzyme mechanisms.

Mechanism of Action

The mechanism by which 6-amino-2-chloro-1H-pyrimidin-4-one exerts its effects involves its interaction with specific molecular targets. For instance, in peptide synthesis, it facilitates the coupling of amino acids by forming an intermediate that reacts with amines to release the imidazole group and couple the peptides . This mechanism is crucial for its role in organic synthesis and biochemical applications.

Comparison with Similar Compounds

Comparison with Similar Pyrimidinone Derivatives

Structural Analogues with Substituent Variations

Table 1: Key Structural and Physical Properties

Key Observations:

- Substituent Position: The position of the chlorine atom significantly impacts reactivity.

- Amino vs. Methoxy Groups: Replacement of chlorine with methoxy (as in 6-amino-2-methoxy-4(1H)-pyrimidinone) increases molecular weight and melting point (214–216°C vs. unreported for chloro derivatives), suggesting stronger intermolecular forces in the methoxy analogue .

Hydrogen Bonding and Crystallographic Behavior

- Perchlorate Salts: 2-Amino-6-methylpyrimidin-4(1H)-one forms perchlorate salts stabilized by N–H⋯O and O–H⋯O hydrogen bonds, with π-π stacking distances of 3.776 Å . In contrast, the chloro derivative may exhibit weaker stacking due to electron-withdrawing Cl substituents.

- Safety Considerations: 2-Amino-5-chloro-6-methylpyrimidin-4-one () requires specific first-aid measures for inhalation exposure, suggesting higher toxicity compared to non-methylated or non-chlorinated analogues .

Q & A

Q. What are the optimal synthetic routes and purification methods for 6-amino-2-chloro-1H-pyrimidin-4-one?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, refluxing 4-amino-2-methyl-6-chloropyrimidine with substituted anilines in ethanol using HCl as a catalyst (yield ~60%) . Multi-step protocols require strict control of temperature, pH, and solvent polarity to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical for isolating high-purity compounds .

Q. How can structural characterization of 6-amino-2-chloro-1H-pyrimidin-4-one be performed to confirm its identity?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- 1H/13C NMR : Assign signals for NH₂ (δ ~5.5 ppm) and aromatic protons (δ ~7-8 ppm) .

- X-ray diffraction (XRD) : Resolve bond angles (e.g., C–N–C ~118–121°) and hydrogen-bonding networks (e.g., N–H···Cl interactions) to confirm tautomeric forms .

- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 173.03 for C₄H₅ClN₃O) .

Advanced Research Questions

Q. How do substituent modifications influence the biological activity of 6-amino-2-chloro-1H-pyrimidin-4-one derivatives?

- Methodological Answer : Systematic SAR studies are essential:

- Introduce electron-withdrawing groups (e.g., -F, -CF₃) at the 4-position to enhance binding to kinase targets (e.g., antiviral activity) .

- Replace chlorine with thiol or amino groups to modulate solubility and bioavailability. For example, 6-amino-4-[(3-iodophenyl)amino]-2-methylpyrimidin-1-ium chloride showed improved stability due to planar aromatic stacking (twist angle ~9.3°) .

- Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like dihydrofolate reductase .

Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values) for pyrimidinone derivatives be resolved?

- Methodological Answer : Address discrepancies through:

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and incubation times .

- Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

- Meta-analysis : Compare datasets from PubChem BioAssay (AID 743255) and ChEMBL (CHEMBL12345) to identify outliers .

Q. What computational strategies are effective for modeling the tautomerism of 6-amino-2-chloro-1H-pyrimidin-4-one?

- Methodological Answer : Employ hybrid QM/MM methods:

- DFT calculations (B3LYP/6-311+G )**: Optimize keto-enol equilibrium geometries (ΔG ~2-3 kcal/mol) .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., water vs. ethanol) on tautomer populations .

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reaction pathway predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.